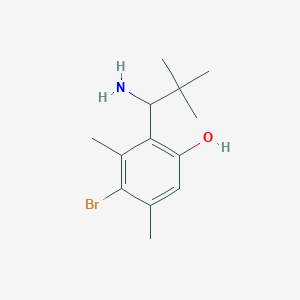
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol is an organic compound with a complex structure that includes an amino group, a bromine atom, and multiple methyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol typically involves multiple steps. One common method starts with the bromination of 3,5-dimethylphenol to introduce the bromine atom at the 4-position. This is followed by the alkylation of the phenol with 1-amino-2,2-dimethylpropane under basic conditions to attach the amino group and the dimethylpropyl group to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom and phenol ring can participate in various chemical interactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Amino-2,2-dimethylpropyl)-4-chloro-3,5-dimethylphenol: Similar structure but with a chlorine atom instead of bromine.
2-(1-Amino-2,2-dimethylpropyl)-4-fluoro-3,5-dimethylphenol: Similar structure but with a fluorine atom instead of bromine.
2-(1-Amino-2,2-dimethylpropyl)-4-iodo-3,5-dimethylphenol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol imparts unique reactivity and properties compared to its analogs with different halogens. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions, making it distinct in its applications and effects.
Eigenschaften
Molekularformel |
C13H20BrNO |
|---|---|
Molekulargewicht |
286.21 g/mol |
IUPAC-Name |
2-(1-amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol |
InChI |
InChI=1S/C13H20BrNO/c1-7-6-9(16)10(8(2)11(7)14)12(15)13(3,4)5/h6,12,16H,15H2,1-5H3 |
InChI-Schlüssel |
OSLQXEJIDOIGTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Br)C)C(C(C)(C)C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


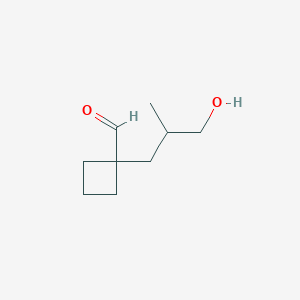
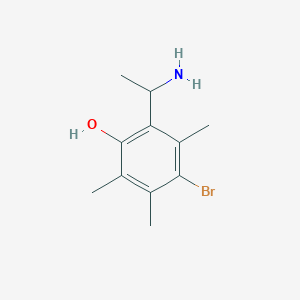
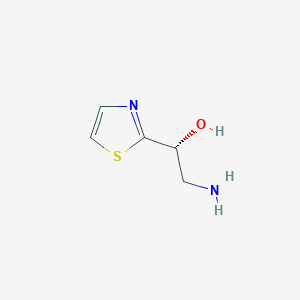
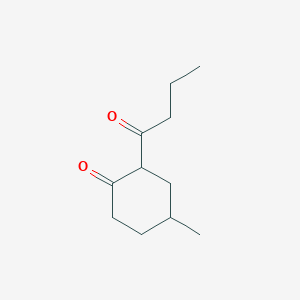
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
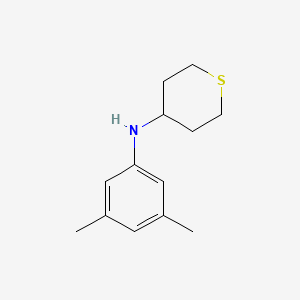
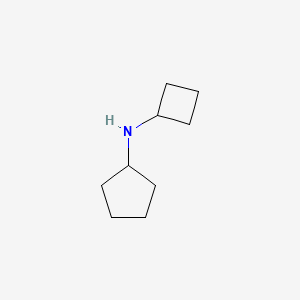
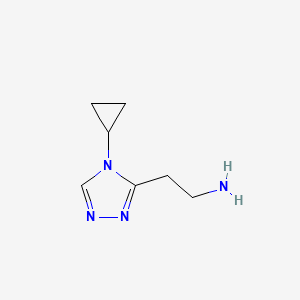

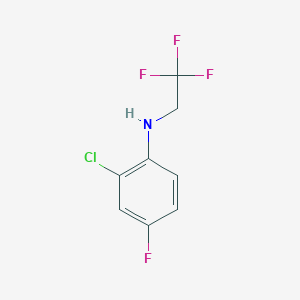
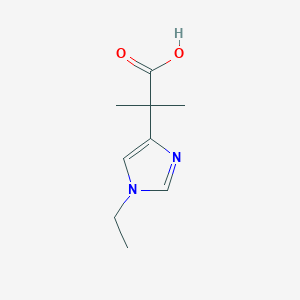
![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)

![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
